Binding Affinity Hierarchy at Site 5: Brevetoxin A vs. Brevetoxin B
Among naturally occurring brevetoxins, Brevetoxin A (PbTx-1) exhibits the highest binding affinity for site 5 on voltage-gated sodium channels in rat brain synaptosomes. Brevetoxin B (PbTx-2) demonstrates approximately 10-fold lower affinity than Brevetoxin A, with measured IC₅₀ values of 1-2 nM for PbTx-1 versus ~15 nM for PbTx-2 [1][2]. This quantitative difference establishes a clear rank order of affinity that is critical for dose selection in competitive binding studies.
| Evidence Dimension | Binding affinity (IC₅₀) to site 5 of voltage-gated sodium channels |
|---|---|
| Target Compound Data | IC₅₀ ≈ 15 nM (PbTx-2) |
| Comparator Or Baseline | Brevetoxin A (PbTx-1): IC₅₀ = 1-2 nM |
| Quantified Difference | Approximately 10-fold lower affinity for PbTx-2 |
| Conditions | Rat brain synaptosome preparation, competitive radioligand binding assay using [³H]-PbTx-3 |
Why This Matters
This rank-order affinity dictates that experiments requiring maximal channel occupancy should prioritize Brevetoxin A, whereas studies examining partial agonism or needing a wider dynamic range may benefit from the lower affinity of Brevetoxin B.
- [1] Rein KS, Lynn B, Gawley RE, Baden DG. Brevetoxin B: Chemical Modifications, Synaptosome Binding, Toxicity, and an Unexpected Conformational Effect. J Org Chem. 1994;59(8):2107-2113. View Source
- [2] Gawley RE, Rein KS, Jeglitsch G, Adams DJ, Theodorakis EA, Tiebes J, Nicolaou KC, Baden DG. The relationship of brevetoxin 'length' and A-ring functionality to binding and activity in neuronal sodium channels. Chem Biol. 1995;2(8):533-541. doi:10.1016/1074-5521(95)90187-6. View Source
